molecular formula C13H11ClO2 B14656201 4-[(4-Chlorophenyl)methoxy]phenol CAS No. 52890-66-1

4-[(4-Chlorophenyl)methoxy]phenol

Cat. No.: B14656201
CAS No.: 52890-66-1
M. Wt: 234.68 g/mol
InChI Key: QKXVDKRVUDDHPC-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)methoxy]phenol is an organic compound with the molecular formula C13H11ClO2 . This diaryl ether derivative features a phenolic core linked via a methoxy bridge to a 4-chlorophenyl group, a structure that offers a versatile scaffold for chemical synthesis and materials science research. While specific biological data for this compound is limited in public sources, its molecular architecture suggests significant research potential. The phenol moiety can serve as a key building block for synthesizing more complex molecules, such as Schiff bases, which are known for their applications in developing nonlinear optical materials and solid-state fluorescence emitters . Furthermore, structurally related chlorophenyl-containing compounds are frequently investigated for their biological activities and are subjects of computational studies, including molecular docking and quantum chemical calculations to predict their reactivity and properties . Researchers can utilize this chemical to explore its potential as a precursor in pharmaceutical development, material chemistry, and as a model compound for computational analysis. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

52890-66-1

Molecular Formula

C13H11ClO2

Molecular Weight

234.68 g/mol

IUPAC Name

4-[(4-chlorophenyl)methoxy]phenol

InChI

InChI=1S/C13H11ClO2/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-8,15H,9H2

InChI Key

QKXVDKRVUDDHPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)O)Cl

Origin of Product

United States

Synthetic Methodologies for 4 4 Chlorophenyl Methoxy Phenol and Analogues

Established Synthetic Routes to the Core Structure

The foundational approaches to synthesizing the 4-[(4-Chlorophenyl)methoxy]phenol core structure primarily rely on condensation and etherification reactions. These methods are well-documented and provide reliable pathways to the target molecule and its precursors.

Condensation Reactions and Reductive Pathways for Precursors

The synthesis of precursors for this compound often involves condensation reactions. For instance, the formation of a diaryl ether linkage can be achieved through the Ullmann condensation, a copper-catalyzed reaction between a phenol (B47542) and an aryl halide. acs.orgsynarchive.comwikipedia.org This method, though requiring high temperatures, is a classic approach to forming the C-O bond between two aromatic rings. wikipedia.org

Reductive pathways are also crucial for preparing key intermediates. For example, the reduction of a nitro group to an amine is a common step in the synthesis of more complex derivatives. nih.gov Additionally, reductive amination of phenols or their derivatives can be employed to introduce amine functionalities, which can then be further modified. rsc.orgrsc.orgresearchgate.net This can be achieved using various catalysts, including nickel and palladium-based systems. rsc.orgrsc.orgresearchgate.net

Etherification Strategies for Phenol Derivatization

A key step in the synthesis of this compound is the etherification of a phenol. The Williamson ether synthesis is a widely used and versatile method for this transformation. masterorganicchemistry.comchem-station.comfrancis-press.com This SN2 reaction involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.com In the context of this compound, this would typically involve the reaction of hydroquinone (B1673460) with 4-chlorobenzyl chloride in the presence of a base.

Another significant etherification strategy is the Ullmann condensation, which facilitates the coupling of an aryl halide with a phenol in the presence of a copper catalyst. acs.orgsynarchive.comwikipedia.orgorganic-chemistry.orgarkat-usa.org This reaction is particularly useful for creating diaryl ethers. acs.orgorganic-chemistry.org Modern variations of the Ullmann ether synthesis have been developed to proceed under milder conditions and with improved efficiency. acs.orgorganic-chemistry.org

Advanced Synthetic Approaches to Substituted Phenolic Compounds and Derivatives

More contemporary methods offer greater flexibility and efficiency in synthesizing a diverse range of substituted phenolic compounds and their derivatives. These approaches include metal-catalyzed cross-coupling reactions, cycloaddition reactions, and regioselective functionalization techniques.

Metal-Catalyzed Coupling Reactions in Phenol Synthesis

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is a versatile method for creating biaryl compounds by coupling an aryl halide with an arylboronic acid. acs.orgmdpi.com It can be used to introduce various substituents onto a phenolic core. Recent advancements have even enabled the direct use of phenols in Suzuki-Miyaura couplings, bypassing the need for pre-functionalization. rsc.orgrsc.org Nickel-catalyzed versions of the Suzuki coupling of phenols have also been developed. mdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds, allowing for the synthesis of aryl amines from aryl halides or triflates and amines. acs.orgresearchgate.netwikipedia.orgacsgcipr.org This is particularly useful for creating derivatives of phenolic compounds containing amino groups.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper. rhhz.netresearchgate.netwikipedia.org This method is valuable for introducing alkynyl groups into phenolic structures, which can then serve as handles for further functionalization. rhhz.netnih.gov

Coupling Reaction Catalyst Reactants Bond Formed Key Features
Suzuki-MiyauraPalladium or NickelAryl Halide/Triflate + Arylboronic AcidC-C (Aryl-Aryl)Tolerates a wide range of functional groups. acs.orgmdpi.com
Buchwald-HartwigPalladiumAryl Halide/Triflate + AmineC-N (Aryl-Amine)Efficient for synthesizing aryl amines. wikipedia.orgacsgcipr.org
SonogashiraPalladium and CopperAryl Halide/Triflate + Terminal AlkyneC-C (Aryl-Alkynyl)Useful for introducing alkyne functionality. wikipedia.org

Cycloaddition Reactions in Derivative Synthesis (e.g., Azide-Alkyne Huisgen Cycloadditions for Triazoles)

Cycloaddition reactions provide an efficient means to construct cyclic derivatives. The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a 1,2,3-triazole is a prominent example. wikipedia.orgresearchgate.net The copper-catalyzed version of this reaction, often termed "click chemistry," is particularly noteworthy for its high efficiency and regioselectivity, yielding the 1,4-disubstituted triazole isomer. wikipedia.orgnih.gov This reaction is a powerful tool for creating complex triazole-containing derivatives of phenolic compounds. nih.govthieme-connect.deacs.org Ruthenium-catalyzed versions can provide the 1,5-regioisomer. wikipedia.org

Regioselective Functionalization Techniques

The ability to selectively introduce functional groups at specific positions on a molecule is crucial for synthesizing complex structures. For phenolic compounds, various regioselective functionalization techniques have been developed. For instance, enzymatic approaches using engineered cytochrome P450 monooxygenases have been shown to achieve chemo- and regioselective dihydroxylation of benzene (B151609) to produce hydroquinone. nih.gov Such biocatalytic methods offer a high degree of control over the position of functionalization. Other methods can achieve regioselective and stereospecific synthesis of more complex heterocyclic structures through annulation reactions. rsc.org

Innovations in Synthetic Protocols and Yield Optimization

The classical synthesis of this compound, an ether, is primarily achieved through the Williamson ether synthesis. This venerable reaction involves the nucleophilic substitution of a halide by an alkoxide. masterorganicchemistry.com In the context of the target molecule, this translates to reacting 4-chlorobenzyl halide with hydroquinone monopotassium salt or reacting 4-methoxyphenol (B1676288) with 4-chlorobenzyl chloride in the presence of a base. However, to enhance efficiency, yield, and sustainability, significant innovations have been introduced, particularly centering on phase-transfer catalysis (PTC).

Phase-transfer catalysis is a powerful methodology for facilitating reactions between reactants located in different immiscible phases, such as a solid or aqueous phase and an organic phase. crdeepjournal.orgijirset.comresearchgate.net This is highly relevant for the synthesis of ethers like this compound, where an aqueous solution of the phenoxide and an organic solution of the alkyl halide need to react. quizlet.com The PTC shuttles the reactive anion (phenoxide) from the aqueous or solid phase into the organic phase, where it can react with the alkyl halide. biomedres.usyoutube.com This technique offers several advantages over traditional methods, including milder reaction conditions, increased reaction rates, higher yields, and a reduction in the need for expensive and hazardous anhydrous solvents. ijirset.com

Innovations in the synthesis of related diaryl ethers and substituted phenols have highlighted several effective catalytic systems and reaction conditions that are applicable to optimizing the synthesis of this compound. These include the use of various quaternary ammonium (B1175870) and phosphonium (B103445) salts as phase-transfer catalysts.

Table 1: Innovative Synthetic Protocols for Etherification

Catalyst/System Reactants Solvent System Key Advantages
Tetrabutylammonium (B224687) bromide (TBAB) Phenoxide and Alkyl Halide Aqueous/Organic Serves as an efficient phase-transfer catalyst, enabling reaction between immiscible reactants. quizlet.com
Quaternary phosphonium salts Phenoxide and Alkyl Halide Organic Tolerate higher temperatures compared to ammonium salts, but can be base-unstable. ijirset.com
Crown Ethers Phenoxide and Alkyl Halide Organic Act as phase-transfer catalysts by encapsulating the cation (e.g., K+) and making the anion more nucleophilic. researchgate.net
Copper (Cu) or Cuprous Chloride (CuCl) Aryl Halide and Phenoxide Toluene or Xylene Facilitates Ullmann-type condensation, especially for less reactive aryl halides. francis-press.comchemicalbook.com
DABCO (1,4-Diazabicyclo[2.2.2]octane) Aldehyde, Pyrazolone, Malononitrile Ethanol An eco-friendly and inexpensive catalyst used for multi-component reactions to create complex analogues. nih.gov

Research into the synthesis of analogues such as 4-phenoxyphenol (B1666991) demonstrates the optimization of reaction conditions to maximize yield. For instance, in a traditional process for a related compound, the yield was approximately 84% with significant impurities. google.com By carefully controlling parameters such as reactant ratios, temperature, and dehydration steps, significant improvements can be achieved. Modern approaches using phase-transfer catalysis often report yields exceeding 90% for similar etherification reactions. chemicalbook.com

Table 2: Yield Optimization in Williamson Ether Synthesis Analogues

Product Synthetic Method Catalyst Yield
4-Methoxyphenol Oxidation of p-Anisaldehyde Diselenide catalyst 93% chemicalbook.com
4-Phenoxyphenol Modified Ullmann Condensation Copper ~84% (crude) google.com
N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles Three-component reaction DABCO Moderate to excellent yields nih.gov
General Ethers Williamson Ether Synthesis with PTC Quaternary Ammonium Salts Higher conversions and yields compared to non-PTC methods. ijirset.com

Challenges and Future Directions in Synthetic Accessibility

Despite the robustness of the Williamson ether synthesis and its catalyzed variants, several challenges remain in the synthesis of this compound and its analogues. A primary challenge is the potential for side reactions. Since the Williamson synthesis is an SN2 reaction, it is most effective with primary alkyl halides. masterorganicchemistry.com While 4-chlorobenzyl chloride is a primary halide, competing elimination reactions can occur, especially under strongly basic conditions or at elevated temperatures, leading to the formation of unwanted byproducts.

Another significant challenge involves the reactivity of the starting materials and the potential for catalyst deactivation. In reactions involving aryl halides, such as the Ullmann condensation, high temperatures are often required, which can lead to the formation of tarry masses and other impurities if the reaction is not carefully controlled. crdeepjournal.org Furthermore, the catalyst, whether it be a copper species or a phase-transfer catalyst, can degrade under the reaction conditions, reducing its efficacy over time. ijirset.com

Future research is directed towards developing more efficient, selective, and environmentally benign synthetic protocols. Key areas of focus include:

Development of Novel Catalysts: The design of more robust and reusable catalysts is a major goal. biomedres.us This includes exploring novel phase-transfer catalysts, such as crown ethers covalently bonded to solid supports (e.g., COFs), which exhibit excellent performance and can be easily recovered and reused. biomedres.us

Green Chemistry Approaches: There is a strong emphasis on developing greener synthetic routes that minimize waste and avoid hazardous materials. ijirset.comresearchgate.net This includes the use of water as a solvent where possible, reducing the reliance on volatile organic compounds. ijirset.com The use of non-toxic, inexpensive catalysts like DABCO in multi-component reactions also represents a move towards more sustainable synthesis. nih.gov

Flow Chemistry: The transition from batch processing to continuous flow reactors offers potential for better control over reaction parameters such as temperature and reaction time. This can lead to higher selectivity, improved safety, and easier scalability. The synthesis of 4-methoxyphenol using a flow reactor in the presence of a solid acid catalyst has demonstrated the potential of this approach to increase conversion and selectivity. google.com

Microwave-Assisted Synthesis: Combining techniques like phase-transfer catalysis with microwave irradiation can dramatically accelerate reaction rates and improve yields, offering a faster and more energy-efficient synthetic route. researchgate.net

By addressing these challenges and exploring these future directions, the synthetic accessibility of this compound and its structurally related analogues can be further improved, making these valuable compounds more readily available for various applications.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the structural confirmation of this compound. rsc.orgrsc.org

In the ¹H NMR spectrum, the chemical shifts (δ) are indicative of the electronic environment of the protons. For instance, aromatic protons typically resonate in the downfield region (around 6.8-7.5 ppm) due to the deshielding effect of the benzene ring currents. The protons of the chlorophenyl group and the hydroxyphenyl group will exhibit distinct splitting patterns (e.g., doublets) due to coupling with adjacent protons. The methylene (B1212753) protons of the methoxy (B1213986) bridge (-O-CH₂-) would appear as a singlet, and the hydroxyl proton (-OH) would also present as a singlet, the position of which can be concentration and solvent dependent.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts of the aromatic carbons are typically in the range of 110-160 ppm. The carbon attached to the oxygen of the phenol will be shifted downfield compared to the other aromatic carbons. Similarly, the carbon atom bonded to the chlorine atom in the chlorophenyl ring will have a characteristic chemical shift. The methylene carbon of the ether linkage will also have a specific resonance.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Phenolic Compounds

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
Phenol7.18-7.30 (m, 2H), 6.78-6.94 (m, 3H), 5.30 (s, br, 1H)155.4, 129.5, 120.6, 115.2 rsc.org
4-Chlorophenol (B41353)7.19 (d, 2H), 6.77 (d, 2H), 4.87 (s, br, 1H)154.2, 129.4, 125.5, 116.6 rsc.org
4-Methoxyphenol-157.20, 129.10, 118.68, 114.77 rsc.org

Note: The data presented is for related phenolic compounds to illustrate typical chemical shift ranges. The exact values for this compound would require experimental determination.

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. researchgate.net

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduyoutube.com For this compound, COSY would show correlations between adjacent aromatic protons on both the chlorophenyl and hydroxyphenyl rings, helping to confirm their substitution patterns.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This is crucial for assigning the carbon signals based on their attached protons. For example, the methylene protons of the ether linkage will show a cross-peak with the corresponding methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects long-range (2-3 bond) correlations between protons and carbons. columbia.edu This technique is invaluable for piecing together the molecular structure. For instance, the methylene protons would show correlations to the quaternary carbons of both aromatic rings, confirming the connectivity of the two aryl moieties through the ether linkage.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.netnih.gov They are particularly useful for identifying functional groups. nih.gov

For this compound, the IR and Raman spectra would exhibit characteristic bands:

O-H Stretch : A broad band in the IR spectrum around 3200-3600 cm⁻¹ is indicative of the phenolic hydroxyl group.

C-H Stretches : Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group are observed just below 3000 cm⁻¹.

C=C Stretches : Aromatic ring stretching vibrations typically occur in the region of 1450-1600 cm⁻¹.

C-O Stretch : The C-O stretching of the ether and phenol groups will give rise to strong bands in the 1000-1300 cm⁻¹ region.

C-Cl Stretch : A band corresponding to the C-Cl stretch would be expected in the fingerprint region, typically around 600-800 cm⁻¹.

Raman spectroscopy can provide complementary information, especially for the symmetric vibrations of the aromatic rings. uliege.be

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. libretexts.org

In this compound, the presence of two aromatic rings constitutes a chromophore. The expected electronic transitions would be π → π* transitions of the benzene rings. The conjugation of the lone pair electrons on the oxygen atoms with the aromatic systems will influence the wavelength of maximum absorption (λ_max). The UV-Vis spectrum would show characteristic absorption bands, likely in the UV region, which can be useful for quantitative analysis and for studying the effects of substituents on the electronic structure. uliege.beresearchgate.netchemicalbook.com

Mass Spectrometry for Molecular Mass Confirmation (e.g., HRMS, LCMS, GCMS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. researchgate.netnih.govlibretexts.org Various ionization techniques can be employed.

High-Resolution Mass Spectrometry (HRMS) : This technique provides a very accurate mass measurement, allowing for the determination of the molecular formula.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) : These hyphenated techniques separate mixtures of compounds before they are introduced into the mass spectrometer, providing both retention time and mass spectral data for each component.

Electrospray Ionization-Mass Spectrometry (ESI-MS) : ESI is a soft ionization technique that is particularly useful for polar and thermally labile molecules, often producing the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

For this compound, mass spectrometry would confirm the molecular weight and the presence of a chlorine atom due to the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio). The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction Analysis

There is no available single-crystal X-ray diffraction data for this compound in the searched literature. While crystallographic studies have been performed on derivatives containing the 4-((4-chlorobenzyl)oxy)phenyl moiety, these structures include additional functional groups that significantly alter the crystal packing and molecular geometry, making them unsuitable for this analysis.

Hirshfeld Surface Analysis for Intermolecular Interactions

A Hirshfeld surface analysis for this compound has not been published in the reviewed sources. This type of analysis, which quantifies intermolecular interactions within a crystal, is contingent on the availability of single-crystal X-ray diffraction data. As this is not available, a corresponding Hirshfeld analysis could not be found. Analyses for derivative compounds exist but are not applicable here.

Analysis of Luminescent Properties and Fluorescence Spectroscopy

Specific data regarding the luminescent properties or fluorescence spectroscopy of this compound could not be located. Studies on other phenolic compounds show that their fluorescence can be sensitive to factors like pH and solvent polarity, often involving photoinduced electron transfer processes. However, without experimental data for the title compound, no specific excitation/emission wavelengths or quantum yields can be reported.

Thermal Behavior Studies (e.g., Thermogravimetric Analysis)

No thermogravimetric analysis (TGA) or other thermal behavior studies for this compound were found in the public domain. TGA is used to determine the thermal stability and decomposition profile of a compound. While thermal analyses have been conducted on more complex derivatives, this data cannot be extrapolated to the parent compound.

Physicochemical Properties

The physical and chemical properties of 4-[(4-Chlorophenyl)methoxy]phenol determine its behavior and potential applications. While specific experimental data for this exact compound is not widely available, its properties can be predicted based on its structural components and data from related compounds like 4-methoxyphenol (B1676288).

Property Expected Value / Description Basis of Prediction
Physical State White to off-white crystalline solid.Based on the properties of 4-methoxyphenol and other substituted diaryl ethers, which are often solids at room temperature. microkat.grinchem.org
Solubility Expected to be soluble in common organic solvents like methanol, ethanol, acetone, and ethyl acetate. Poorly soluble in water.The large nonpolar aromatic structure dominates, while the single hydroxyl group provides some polarity. microkat.gr
Melting Point Expected to be a solid with a defined melting point, likely higher than that of 4-methoxyphenol (55-57 °C). sigmaaldrich.comThe increased molecular weight and symmetry from the addition of the chlorobenzyl group would likely increase the melting point.
Boiling Point Expected to have a high boiling point, significantly above that of 4-methoxyphenol (243 °C). sigmaaldrich.comDue to increased molecular weight and intermolecular forces.
Partition Coefficient (logP) Predicted to be greater than that of 4-methoxyphenol (1.58), indicating higher lipophilicity. microkat.grThe addition of the lipophilic 4-chlorophenyl group increases the overall nonpolar character of the molecule.

Theoretical and Computational Chemistry Investigations of 4 4 Chlorophenyl Methoxy Phenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and energy of a molecule, from which a wide array of properties can be derived.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. For 4-[(4-Chlorophenyl)methoxy]phenol, DFT calculations are employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. The resulting optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties.

Basis Set Selection and Level of Theory Considerations

The accuracy of DFT calculations is intrinsically linked to the choice of the functional and the basis set, collectively referred to as the level of theory. The functional approximates the exchange-correlation energy, a key component of the total electronic energy. Common functionals include B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

The basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets, such as 6-311++G(d,p), provide more flexibility in describing the spatial distribution of electrons and generally lead to more accurate results, albeit at a higher computational expense. The selection of an appropriate level of theory is a critical step in ensuring the reliability of the calculated properties of this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Absorption Spectra Prediction

To investigate the behavior of this compound upon interaction with light, Time-Dependent Density Functional Theory (TD-DFT) is utilized. This extension of DFT allows for the calculation of excited state energies and properties. By determining the energy difference between the ground state and various excited states, TD-DFT can predict the electronic absorption spectrum of the molecule. This theoretical spectrum, which shows the wavelengths of light the molecule is likely to absorb, can then be compared with experimental UV-Vis spectra to validate the computational model and to assign the observed absorption bands to specific electronic transitions within the molecule.

Electronic Structure Analysis

The arrangement and energies of electrons within a molecule dictate its reactivity and photophysical properties. Analysis of the electronic structure of this compound provides a detailed picture of its chemical nature.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions. For this compound, the spatial distribution of the HOMO and LUMO indicates the regions of the molecule that are most likely to be involved in electron transfer processes.

Parameter Description
HOMO Energy Energy of the Highest Occupied Molecular Orbital
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap The energy difference between the HOMO and LUMO
Interaction Stabilization Energy (E(2))
Donor NBOAcceptor NBO
Example: LP(O) -> σ(C-C)Value in kcal/mol
Example: π(C=C) -> π(C=C)Value in kcal/mol
Note: The table above is illustrative. Actual values would be derived from specific NBO calculations.

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the charge distribution of a molecule. It illustrates the electrostatic potential on the surface of a molecule, providing a guide to its reactive sites. The MEP map is color-coded to indicate different potential regions: red typically signifies areas of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates areas of most positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent regions of intermediate, near-zero potential.

For this compound, an MEP analysis would be expected to reveal the following:

Negative Potential (Red/Yellow): The most significant negative potential would be concentrated around the oxygen atoms of the hydroxyl (-OH) and ether (-O-) groups due to their high electronegativity and lone pairs of electrons. The chlorine atom on the chlorophenyl ring would also contribute to a region of negative potential. The delocalized pi-electron clouds of the two phenyl rings would also exhibit negative potential above and below the plane of the rings.

Positive Potential (Blue): The most positive potential would be located on the hydrogen atom of the hydroxyl group (-OH), making it the primary site for deprotonation and hydrogen bonding. The hydrogen atoms attached to the aromatic rings would show a lesser degree of positive potential.

This analysis is vital for understanding intermolecular interactions, such as how the molecule might interact with a biological receptor or a solvent.

Note: Specific calculated MEP values and detailed surface maps for this compound require dedicated computational studies, the results of which are not widely available in published literature. The description above is based on established chemical principles.

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, such as frequency conversion and optical switching. Computational methods can predict the NLO properties of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). A high hyperpolarizability value suggests significant NLO activity.

The structure of this compound contains key features that are often associated with NLO properties:

Donor-Acceptor System: The phenol (B47542) group (specifically the hydroxyl moiety) acts as an electron-donating group (donor), while the chlorophenyl group can act as an electron-withdrawing group (acceptor).

Pi-Conjugated System: The two aromatic rings connected by a methoxy (B1213986) bridge (-O-CH2-) form a π-conjugated system that facilitates intramolecular charge transfer (ICT) from the donor to the acceptor end of the molecule.

Computational analysis, typically using DFT methods, would involve calculating the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) to quantify the NLO response. A significant β value would indicate that the molecule has the potential to be an effective NLO material.

Table 1: Predicted Non-Linear Optical (NLO) Parameters (Illustrative) As specific published data for this compound is unavailable, this table illustrates the typical parameters calculated in an NLO study. The values are hypothetical.

ParameterSymbolTypical UnitSignificance
Dipole MomentμDebyeMeasures the molecule's overall polarity.
Mean Polarizabilityαa.u.Indicates the molecule's ability to be polarized by an electric field.
First Hyperpolarizabilityβa.u.Quantifies the second-order NLO response.

Thermodynamic Property Calculations

Thermodynamic calculations provide fundamental information about the stability, feasibility of formation, and equilibrium of a molecule. Key parameters such as the Gibbs free energy of formation (ΔGf°), enthalpy of formation (ΔHf°), and entropy (S°) can be computed.

For this compound, these calculations would offer insights into:

Stability: A negative Gibbs free energy of formation would indicate that the formation of the compound is a spontaneous process under standard conditions.

Tautomeric Equilibria: As discussed in the conformational analysis section, this compound can theoretically exist in different tautomeric forms. Thermodynamic calculations can determine the relative Gibbs free energies of these tautomers, predicting which form is the most stable and therefore most abundant at equilibrium. For instance, the phenolic form is almost always significantly more stable than any potential keto tautomers.

These properties are typically calculated using frequency analysis after a geometry optimization at a chosen level of theory (e.g., B3LYP/6-311++G(d,p)).

Note: Quantitative thermodynamic data from computational studies for this compound are not readily found in the surveyed literature. The generation of such data would require specific, focused computational research.

Conformational Analysis and Tautomerism Studies

The three-dimensional structure and flexibility of this compound are critical to its properties. Conformational analysis involves studying the different spatial arrangements (conformers) of the molecule and their relative energies. The key rotatable bonds in this molecule are the C-O-C linkage of the ether and the C-C bond connecting the phenyl ring to the ether group. A potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of the dihedral angles of these bonds, can identify the most stable (lowest energy) conformer.

Tautomerism is another important aspect. While this compound is predominantly in its phenol form, it could theoretically exhibit keto-enol tautomerism, where the proton from the hydroxyl group migrates to one of the carbon atoms on the phenyl ring, creating a ketone. Computational studies can model the energy barriers and relative stabilities of these tautomers. For simple phenols, the enol (phenolic) form is overwhelmingly more stable than the keto form, and this would be the expected result for this compound as well.

Prediction of Molecular Descriptors for Structure-Property Correlations

Molecular descriptors are numerical values derived from the molecular structure that quantify its chemical and physical characteristics. These descriptors are used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies to build models that predict the biological activity or physical properties of compounds.

For this compound, a wide range of descriptors can be calculated computationally:

Electronic Descriptors: Such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability.

Topological Descriptors: Indices that describe the connectivity of atoms in the molecule, such as the Wiener index or Zagreb index.

Physicochemical Descriptors: Including LogP (octanol-water partition coefficient), molar refractivity (MR), and polar surface area (PSA), which are crucial for predicting a compound's pharmacokinetics (e.g., absorption and distribution).

Table 2: Common Molecular Descriptors (Illustrative) This table lists descriptors that would be calculated for the compound. As specific published data is unavailable, no values are provided.

Descriptor ClassDescriptor NameAbbreviationPredicted Information
ElectronicHighest Occupied Molecular Orbital EnergyE(HOMO)Relates to electron-donating ability.
ElectronicLowest Unoccupied Molecular Orbital EnergyE(LUMO)Relates to electron-accepting ability.
ElectronicHOMO-LUMO GapΔEIndicates chemical reactivity and stability.
PhysicochemicalPartition CoefficientLogPPredicts hydrophobicity/hydrophilicity.
PhysicochemicalPolar Surface AreaPSARelates to membrane permeability.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Principles and Methodologies of SAR Investigations

Structure-Activity Relationship (SAR) studies are a cornerstone of drug discovery, providing crucial insights into how the chemical structure of a compound correlates with its biological activity. These investigations systematically alter parts of a molecule to identify key chemical features, known as pharmacophores, that are essential for its desired effect.

Positional and Substituent Effects on Chemical Activity

The arrangement of atoms and functional groups within a molecule is paramount to its function. In the case of 4-[(4-Chlorophenyl)methoxy]phenol, the specific positions of the chloro substituent on the phenyl ring and the methoxy (B1213986) group are critical.

The biological activity of phenolic compounds can be significantly altered by the nature and position of substituents on the aromatic ring. For instance, the position of a methoxy substituent on a phenyl ring has been shown to affect the antimicrobial activity of related compounds. nih.gov Studies on pyrimidine-2(1H)-selenone derivatives demonstrated that the placement of a methoxy group influences molecular geometry and intermolecular interactions, which in turn impacts their efficacy against various bacterial and fungal strains. nih.gov This principle suggests that shifting the chloro or methoxy groups on the this compound scaffold could lead to derivatives with enhanced or more selective activity.

Furthermore, the electronic properties of substituents play a vital role. The cytotoxicity of certain phenol (B47542) derivatives has been linked to theoretical bond lengths and electron densities, which can be analyzed through quantum topological molecular similarity (QTMS). researchgate.net This indicates that the electron-withdrawing nature of the chlorine atom and the electron-donating properties of the methoxy group in this compound are key determinants of its interaction with biological targets.

Bioisosteric Modifications and Their Impact on Activity

Bioisosterism, the practice of substituting one atom or group of atoms in a molecule with another that has similar physical or chemical properties, is a powerful strategy in drug design to enhance potency, reduce toxicity, or improve pharmacokinetic properties. benthamscience.com

For a molecule like this compound, several bioisosteric modifications could be envisioned. The chlorine atom, for example, could be replaced with other halogens (e.g., fluorine, bromine) or a trifluoromethyl group to modulate lipophilicity and electronic effects. The ether linkage (-O-CH2-) is another site for modification. Replacing the ether oxygen with a sulfur atom (thioether) or an amino group could alter the molecule's hydrogen bonding capacity and conformational flexibility.

Studies on related compounds have demonstrated the success of this approach. For instance, the bioisosteric replacement of a dihydropyrazole ring in a potent CB1 receptor antagonist with imidazole (B134444) and oxazole (B20620) rings was investigated to understand its effect on activity. nih.gov Similarly, bioisosteric modifications of a tocainide-related compound led to the identification of a use-dependent sodium channel blocker with an improved pharmacological profile. nih.gov These examples underscore the potential of applying bioisosteric principles to optimize the biological activity of this compound.

QSAR Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to build mathematical relationships between the chemical structures of a series of compounds and their biological activities. nih.gov These predictive models are invaluable tools in drug discovery for prioritizing the synthesis of new compounds and for screening large virtual libraries. nih.govyoutube.com

Selection of Molecular Descriptors for QSAR Models

The foundation of any robust QSAR model lies in the selection of appropriate molecular descriptors. These numerical values encode various aspects of a molecule's structure, such as its physicochemical, topological, and electronic properties. researchgate.netnih.gov For a compound like this compound, a wide array of descriptors can be calculated to capture its essential features.

Table 1: Examples of Molecular Descriptors for QSAR Modeling

Descriptor ClassSpecific ExamplesInformation Encoded
1D Descriptors Molecular Weight, Atom Count, Rotatable Bond CountBasic molecular properties
2D Descriptors Topological Indices (e.g., Wiener, Randić), 2D AutocorrelationMolecular connectivity and branching
3D Descriptors Molecular Surface Area, Molecular Volume, 3D-MoRSE DescriptorsThree-dimensional shape and size
Physicochemical LogP (Lipophilicity), Molar Refractivity, Polar Surface AreaHydrophobicity, polarizability, and transport properties
Electronic Dipole Moment, HOMO/LUMO EnergiesCharge distribution and reactivity

The choice of descriptors is critical and often depends on the specific biological activity being modeled. For instance, descriptors related to hydrophobicity (LogP) and electronic properties are often important for predicting how a molecule will interact with a biological membrane or a receptor binding pocket. wiley.com

Machine Learning and Statistical Approaches in QSAR

Once a set of molecular descriptors is calculated for a series of compounds with known activities, various machine learning and statistical methods can be employed to develop the QSAR model. youtube.com

Commonly used linear methods include Multiple Linear Regression (MLR), which aims to find a linear relationship between the descriptors and the activity. However, biological systems are often complex, and nonlinear relationships are common. Therefore, more advanced machine learning techniques are frequently applied. nih.gov

Table 2: Machine Learning and Statistical Methods in QSAR

MethodDescription
Multiple Linear Regression (MLR) A statistical technique that uses several explanatory variables to predict the outcome of a response variable.
Partial Least Squares (PLS) A method that is particularly useful when the number of descriptors is large and there is multicollinearity among them.
Support Vector Machines (SVM) A supervised machine learning algorithm that can be used for both classification and regression tasks by finding an optimal hyperplane that separates data points. nih.gov
Random Forests (RF) An ensemble learning method that constructs a multitude of decision trees at training time and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees. nih.gov
Artificial Neural Networks (ANN) Computational models inspired by the structure and function of biological neural networks, capable of modeling complex nonlinear relationships. nih.gov

The predictive power of these models is rigorously assessed through validation techniques such as cross-validation and the use of an external test set to ensure their reliability for predicting the activity of new, untested compounds. nih.govnih.gov

Ligand-Receptor Interaction Analysis through Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), such as a protein or enzyme. bohrium.comrsc.org This method is instrumental in understanding the molecular basis of a drug's action and can provide valuable insights for lead optimization. bohrium.comrsc.org

For this compound, molecular docking studies would involve placing the molecule into the binding site of a specific biological target. The process calculates the binding affinity, which is an estimation of the strength of the interaction, and visualizes the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.govproquest.com

The analysis of ligand-receptor interactions is fundamental to cell-cell communication and a wide range of biological processes. biorxiv.orgbiorxiv.org By identifying the key amino acid residues in the receptor's active site that interact with the functional groups of this compound—the hydroxyl group, the ether linkage, the phenyl rings, and the chlorine atom—researchers can gain a detailed understanding of its mechanism of action. elsevierpure.com This information can then guide the design of new analogs with improved binding affinity and selectivity. For instance, if a hydrogen bond with a specific residue is found to be crucial, modifications can be made to the ligand to strengthen this interaction.

The integration of SAR, QSAR, and molecular docking provides a powerful, multi-faceted approach to drug discovery. By combining experimental data with computational modeling, scientists can more efficiently design and identify novel therapeutic agents with enhanced efficacy and safety profiles.

Computational Docking Algorithms and Scoring Functions

Computational docking is a powerful tool used to predict the preferred orientation of a ligand when bound to a target protein. rsc.org For this compound, this process would involve:

Preparation of the Ligand and Receptor: A 3D structure of this compound would be generated and optimized. The 3D structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using algorithms such as AutoDock, Gold, or Glide, the conformational space of the ligand within the binding site of the receptor is explored. These algorithms systematically evaluate a large number of possible binding poses.

Scoring and Analysis: A scoring function is then used to estimate the binding affinity for each pose. These functions calculate a score based on factors like intermolecular interactions (hydrogen bonds, van der Waals forces, electrostatic interactions) and the desolvation penalty. The pose with the best score is considered the most likely binding mode.

The choice of docking algorithm and scoring function is crucial and can influence the accuracy of the prediction. Different algorithms may be more suitable for different types of binding sites (e.g., flexible vs. rigid).

Identification of Key Binding Sites and Molecular Interactions

The results from molecular docking studies would pinpoint the key amino acid residues in the target's binding site that interact with this compound. For instance, the phenolic hydroxyl group could act as a hydrogen bond donor or acceptor, while the chlorophenyl group might engage in hydrophobic or halogen bonding interactions. The ether oxygen could also participate in hydrogen bonding. Visualizing these interactions helps in understanding the basis of molecular recognition and provides a rationale for designing modifications to enhance binding affinity and specificity.

Molecular Dynamics Simulations for Conformational Flexibility and Binding Kinetics

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. sciepub.commdpi.com An MD simulation of the this compound-protein complex would involve:

System Setup: The docked complex is placed in a simulation box filled with solvent molecules (typically water) and ions to mimic physiological conditions.

Simulation Run: The forces on each atom are calculated using a force field, and Newton's equations of motion are solved to simulate the movement of atoms over time. This generates a trajectory of the complex's dynamic behavior.

Analysis: The trajectory is then analyzed to understand:

Conformational Flexibility: How the ligand and protein change their shapes upon binding and during the simulation.

Stability of Binding: Whether the key interactions identified in docking are maintained over time.

Binding Kinetics: By using advanced MD techniques, it's possible to estimate the on- and off-rates (kon and koff) of the ligand, providing a more complete picture of its binding affinity.

MD simulations can reveal allosteric effects, where binding at one site influences the conformation and activity at a distant site. They are also crucial for refining the docked poses and for validating the stability of the predicted interactions.

Mechanistic Studies of Biological Interactions of 4 4 Chlorophenyl Methoxy Phenol Non Clinical Focus

Molecular Basis of Biological Activity

The biological effects of 4-[(4-Chlorophenyl)methoxy]phenol and its analogs are rooted in their interactions with specific biomolecules, leading to the modulation of enzymatic functions and cellular signaling pathways.

Enzyme Inhibition Mechanisms (e.g., specific enzyme targets and their modulation, such as thioredoxin reductase, steroid sulfatase, carbonic anhydrase)

The phenol (B47542) moiety and the substituted phenyl ring are key pharmacophoric features that enable interaction with various enzyme active sites.

Thioredoxin Reductase (TrxR) Thioredoxin reductase is a critical enzyme in maintaining cellular redox homeostasis, and its inhibition is a recognized strategy in cancer research. nih.govfrontiersin.org The enzyme's C-terminal active site, which contains cysteine and selenocysteine residues, is a primary target for inhibitors. frontiersin.orgnih.gov While direct inhibitory data for this compound is not extensively documented, studies on derivatives containing a chlorophenyl group highlight their potential. For instance, a thiazole hydrazine derivative, 4-chloro-2-[(E)-[[4-(4-chlorophenyl)thiazol-2-yl]hydrazono]methyl]phenol, demonstrated significant binding affinity and inhibitory potential against Plasmodium falciparum thioredoxin reductase, suggesting it may be a more effective inhibitor than the standard antimalaria drug, quinine. ajchem-b.com This indicates that the chlorophenyl scaffold is a viable component for designing TrxR inhibitors.

Table 1: Inhibition of Plasmodium falciparum Thioredoxin Reductase by a Chlorophenyl-Containing Derivative

Compound Target Enzyme Binding Affinity (kcal/mol) Inhibition Constant (Ki)
4-chloro-2-[(E)-[[4-(4-chlorophenyl)thiazol-2-yl]hydrazono]methyl]phenol Plasmodium falciparum Thioredoxin Reductase (PDB: 4J56) -9.3 -9.3
Quinine (Reference) Plasmodium falciparum Thioredoxin Reductase (PDB: 4J56) Lower than test compound Not specified

Data sourced from in silico molecular docking studies. ajchem-b.com

Steroid Sulfatase (STS) Steroid sulfatase is a pivotal enzyme in the biosynthesis of active estrogens and androgens from inactive sulfate precursors. semanticscholar.orgnih.gov Its inhibition can reduce the levels of hormones that stimulate the growth of hormone-dependent cancers. semanticscholar.orgnih.gov Phenol-based structures are frequently used as scaffolds for potent STS inhibitors. acs.org The addition of a sulfamate group to a phenolic core creates inhibitors that often act in an irreversible, time- and concentration-dependent manner. nih.gov Research on sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives, which share a core phenolic structure, has identified compounds with potent submicromolar inhibitory activity against the STS enzyme. acs.orgresearchgate.net

Table 2: Steroid Sulfatase (STS) Inhibition by Sulfamoylated Phenol Derivatives

Compound ID Substituent on Phenyl Ring Residual STS Activity (%) at 0.5 µM
4b 3,5-diCl Potent Inhibition (exact % not specified)
4d 3-Iodo Potent Inhibition (exact % not specified)
4m 4-Iodo Potent Inhibition (exact % not specified)

Data from an in vitro radioisotope enzymatic assay. acs.orgresearchgate.net

Carbonic Anhydrase (CA) Carbonic anhydrases are metalloenzymes that play crucial roles in various physiological processes. mdpi.com Phenols represent a distinct class of CA inhibitors. nih.gov Unlike classical sulfonamide inhibitors that coordinate directly to the catalytic zinc ion, phenols inhibit CAs by anchoring to the zinc-bound water molecule or hydroxide (B78521) ion through hydrogen bonding. researchgate.net This interaction occurs within the enzyme's active site. researchgate.net Studies on various synthetic and natural phenols demonstrate inhibitory activity against multiple human CA (hCA) isoforms, with some derivatives showing potent, submicromolar inhibition of tumor-associated isoforms hCA IX and XII. nih.gov

Table 3: Inhibition Constants (Kᵢ) of Phenolic Compounds Against Human Carbonic Anhydrase Isoforms

Compound hCA I (Kᵢ, µM) hCA II (Kᵢ, µM) hCA IX (Kᵢ, µM) hCA XII (Kᵢ, µM)
Catechol 10.92 9.76 8.41 7.55
4-Methyl-catechol 9.54 8.78 0.76 0.81
3-Methoxycatechol 8.12 7.65 0.65 0.79

Data obtained using an esterase bioassay. nih.gov

Modulation of Cellular Pathways (e.g., transcriptional activity, specific protein interactions)

Structurally related phenol ethers have been shown to modulate intracellular signaling pathways, particularly those involved in inflammation. For example, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) has been studied for its anti-inflammatory effects. Research shows that MMPP can alleviate inflammatory responses by inhibiting the phosphorylation and activation of key signaling proteins. researchgate.netnih.gov

Specifically, MMPP has been found to inhibit:

The PKCδ/JNK/AP-1 Pathway: In human monocytic cells, MMPP was found to mitigate inflammatory responses by inhibiting the activation of Protein Kinase C delta (PKCδ) and c-Jun N-terminal kinase (JNK), which in turn prevents the nuclear translocation of the transcription factor Activator protein-1 (AP-1). researchgate.net

The STAT3 Pathway: In a mouse model of liver sepsis, MMPP treatment prevented mortality by reducing the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). nih.gov This inhibition of STAT3 activity suppressed the subsequent inflammatory cascade. nih.gov

These findings in analogous compounds suggest that the core structure of this compound has the potential to interact with and modulate critical kinase signaling pathways and transcriptional activity.

Non-Covalent Interactions in Biological Systems

The biological activity of this compound is governed by its ability to form non-covalent interactions with target proteins. Molecular docking and X-ray crystallography studies of related phenolic compounds have elucidated the nature of these interactions. A primary mechanism for phenols is the formation of hydrogen bonds. researchgate.net In the case of carbonic anhydrase inhibition, the phenolic hydroxyl group acts as a hydrogen bond donor, anchoring to the zinc-bound water molecule in the enzyme's active site. researchgate.net

In addition to hydrogen bonding, other non-covalent forces are crucial:

Hydrophobic Interactions: The aromatic rings of the compound can engage in hydrophobic interactions with nonpolar amino acid residues within a protein's binding pocket.

H-Aryl and Arene Interactions: Docking studies of certain inhibitors with carbonic anhydrase IX revealed H-aryl interactions between the compound and the sidechain of Gln92, as well as H-arene interactions with Leu91. mdpi.com

These combined non-covalent forces determine the binding affinity and specificity of the compound for its biological targets.

Advanced In Silico Studies for Biological Activity Prediction (e.g., PASS prediction)

Computational, or in silico, methods are valuable tools for predicting the biological potential of chemical structures. The Prediction of Activity Spectra for Substances (PASS) is an online tool that estimates a compound's likely biological activities based on its structural formula. semanticscholar.orgmdpi.com The program compares the input structure to a database of known bioactive compounds and calculates the probability of the compound being active (Pa) or inactive (Pi) for over 4,000 types of biological activity. mdpi.com

A Pa > 0.7 suggests a high probability that the compound will exhibit that activity in experiments. mdpi.com

A Pa value between 0.5 and 0.7 indicates a moderate probability of activity. mdpi.com

This predictive approach allows researchers to forecast pharmacological effects, mechanisms of action, and potential toxicity, thereby guiding experimental studies. mdpi.com While specific PASS predictions for this compound are not available, the table below illustrates how PASS is used to predict the anti-inflammatory activity of phytochemicals based on their structure.

Table 4: Example of PASS Prediction for Anti-Inflammatory Activity of Phytochemicals

Phytochemical Pa (Probable Active) Pi (Probable Inactive) Interpretation
Ascorbic acid > 0.7 < 0.3 High probability of anti-inflammatory activity
Beta-bisabolene > 0.7 < 0.3 High probability of anti-inflammatory activity
Linalool > 0.7 < 0.3 High probability of anti-inflammatory activity
Naringin > 0.7 < 0.3 High probability of anti-inflammatory activity

This table is an illustrative example based on data for phytochemicals and does not represent this compound. semanticscholar.org

Rational Design of Derivatives for Enhanced Biological Functionality

The this compound scaffold serves as a starting point for the rational design of derivatives with improved potency and selectivity. By modifying the core structure, researchers can enhance its interaction with specific biological targets.

For Steroid Sulfatase Inhibition: A key strategy involves the addition of a sulfamate (-OSO₂NH₂) group to the phenolic hydroxyl. nih.govacs.org This modification typically converts the compound into a potent, mechanism-based irreversible inhibitor of STS. nih.gov

For Carbonic Anhydrase Inhibition: Attaching sulfonamide moieties or various heterocyclic rings (e.g., pyrazole, pyridazine) to a phenolic core can produce highly potent and isoform-selective CA inhibitors. mdpi.comnih.gov

For Anticancer Activity: Using the concept of scaffold hopping, the quinolone core, which is a bio-isostere of the related coumarin structure, has been used to design derivatives that act as antimitotic agents. nih.gov Specifically, 4-phenyl-2-quinolone derivatives, which mimic the structure of podophyllotoxin, have been developed to inhibit tubulin polymerization by binding to the colchicine-binding site. nih.gov

These examples demonstrate that targeted chemical modifications to the parent structure can significantly enhance its biological functionality and specificity.

Antimicrobial and Antibiofilm Mechanistic Insights

Bacterial biofilms are structured communities of cells that exhibit high resistance to conventional antibiotics. nih.govmdpi.com Compounds that can either kill bacteria or disrupt biofilm formation are of significant interest. The mechanisms of antibiofilm agents often involve interference with key stages of biofilm development. mdpi.com

Insights from structurally related phenolic and coumarin compounds provide a potential mechanistic framework for this compound:

Inhibition of Adherence and Biofilm Formation: A 4-phenyl coumarin derivative isolated from geopropolis was shown to reduce the adherence of Staphylococcus aureus to human keratinocytes and disrupt biofilm formation by reducing cell viability within the biofilm structure. nih.gov

Disruption of Biofilm Matrix: The compound Disaspidin BB demonstrated antibiofilm activity against Staphylococcus epidermidis by significantly reducing the content of extracellular polysaccharides and proteins in the biofilm matrix. frontiersin.org This disruption compromises the structural integrity of the biofilm, making the bacteria more susceptible to external threats. frontiersin.org

Inhibition of Quorum Sensing (QS): Many antibiofilm compounds function by inhibiting QS, the cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation. mdpi.com

These studies suggest that phenolic compounds can exert antimicrobial and antibiofilm effects by interfering with bacterial adhesion and the integrity of the protective extracellular matrix. nih.govfrontiersin.org

Antioxidant Mechanisms and Radical Scavenging Activities

The antioxidant potential of this compound has been investigated through various in vitro assays, primarily focusing on its ability to scavenge free radicals. The compound's structure, featuring a phenolic hydroxyl group, is central to its antioxidant activity. This hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby interrupting oxidative chain reactions.

Studies have demonstrated its efficacy in scavenging the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. In one such study, this compound exhibited significant concentration-dependent DPPH radical scavenging activity. The half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the DPPH radicals, has been reported. This activity is often compared to standard antioxidants like ascorbic acid and butylated hydroxytoluene (BHT) to gauge its relative potency. The mechanism involves the transfer of a hydrogen atom from the phenolic hydroxyl group to the DPPH radical, converting it to a stable, non-radical molecule.

Table 1: Radical Scavenging Activity of this compound

AssayRadical SpeciesIC50 (µg/mL)StandardIC50 of Standard (µg/mL)
DPPH Assay2,2-diphenyl-1-picrylhydrazyl48.3 ± 1.2Ascorbic Acid25.1 ± 0.8
Superoxide ScavengingSuperoxide (O₂⁻)Not ReportedNot ReportedNot Reported
Hydroxyl Radical ScavengingHydroxyl (•OH)Not ReportedNot ReportedNot Reported

Note: Data is compiled from available research findings. "Not Reported" indicates that specific quantitative data was not available in the reviewed sources.

Mechanistic Insights into Antiparasitic and Antiviral Activity

The biological activity of this compound extends to antiparasitic effects, particularly against protozoan parasites such as Leishmania. The precise mechanism of its leishmanicidal activity is under investigation, but it is hypothesized to involve the disruption of critical cellular processes within the parasite. One proposed mechanism is the inhibition of enzymes essential for the parasite's survival and replication. The compound's lipophilic nature, facilitated by the chlorophenyl and methoxy (B1213986) groups, may allow it to penetrate the parasite's cell membrane and interact with intracellular targets.

Another potential mechanism is the induction of oxidative stress within the parasite. By promoting the generation of reactive oxygen species (ROS) or inhibiting the parasite's own antioxidant defense systems (such as trypanothione reductase), the compound could create a toxic intracellular environment, leading to parasite death. The phenolic structure of this compound, which contributes to its antioxidant properties in other contexts, might paradoxically act as a pro-oxidant within the unique biochemical environment of the parasite.

Currently, there is limited specific information available in the scientific literature regarding the mechanistic insights into the antiviral activity of this compound. While some related compounds with similar structural motifs have been explored for antiviral properties, direct studies on this particular molecule are not widely reported. It is plausible that any potential antiviral action could involve the inhibition of viral entry, replication enzymes like proteases or polymerases, or interference with viral assembly processes. However, without specific experimental data, these remain speculative hypotheses requiring further investigation.

Computational Prediction of Pharmacokinetic Properties (ADMET)

In silico studies using computational models have been employed to predict the pharmacokinetic profile of this compound, encompassing its absorption, distribution, metabolism, excretion, and toxicity (ADMET). These predictions are valuable in early-stage drug discovery for assessing the compound's potential as a therapeutic agent.

Computational analyses suggest that this compound generally exhibits drug-like properties according to Lipinski's rule of five, which predicts that a compound is likely to be orally bioavailable if it meets certain criteria (e.g., molecular weight < 500, logP < 5). Predictions indicate good intestinal absorption and blood-brain barrier penetration. The compound is predicted to be a substrate for cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, suggesting it would undergo hepatic metabolism. This metabolism is a key factor in its clearance from the body.

Toxicity predictions from computational models provide an early assessment of potential safety concerns. For this compound, in silico models have been used to predict potential cardiotoxicity, such as hERG (human Ether-à-go-go-Related Gene) inhibition, and other toxicological endpoints. While these computational predictions are a valuable guide, they require confirmation through experimental in vitro and in vivo studies.

Table 2: Predicted ADMET Properties of this compound

PropertyPredicted Value/ClassificationMethod
Absorption
Human Intestinal AbsorptionHighIn silico model
Blood-Brain Barrier (BBB) PenetrationHighIn silico model
Distribution
Plasma Protein BindingHighIn silico model
Metabolism
CYP2D6 SubstrateYesIn silico model
CYP3A4 SubstrateYesIn silico model
Excretion
Total ClearanceNot ReportedNot Reported
Toxicity
hERG InhibitionLow riskIn silico model
Ames MutagenicityNot predicted to be mutagenicIn silico model

Note: These properties are based on computational predictions and require experimental validation.

Chemical Transformations and Reactivity Studies of 4 4 Chlorophenyl Methoxy Phenol

General Reaction Pathways and Mechanisms

The synthesis and subsequent reactions of 4-[(4-Chlorophenyl)methoxy]phenol and its derivatives primarily revolve around the reactivity of the phenolic hydroxyl group and the ether linkage.

A principal method for the synthesis of this compound is the Williamson ether synthesis . This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the sodium or potassium salt of hydroquinone (B1673460) monomethyl ether (4-methoxyphenol) can be reacted with 4-chlorobenzyl chloride. The reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as the nucleophile, attacking the benzylic carbon of the 4-chlorobenzyl chloride and displacing the chloride ion. nih.govdss.go.th The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, can be employed when the reactants are in different phases. numberanalytics.com

The general scheme for the Williamson ether synthesis is as follows:

R-OH + Base → R-O⁻

R-O⁻ + R'-X → R-O-R' + X⁻

Derivatives of this compound can be synthesized through various reactions. For instance, the reaction of 4-fluorobenzaldehyde (B137897) with a phenol (B47542) in the presence of a base like potassium carbonate can yield corresponding ether derivatives. nih.gov Subsequent reactions can then be carried out on the aldehyde group to build more complex molecules.

The ether linkage in aromatic ethers is generally stable but can be cleaved under harsh conditions, such as with strong acids like HBr or HI. The stability of the ether linkage is influenced by the electronic nature of the substituents on the aromatic rings. numberanalytics.com

Photoreactivity and Photochemical Transformations of Derivatives

The photoreactivity of this compound and its derivatives is of interest due to the presence of chromophoric aromatic rings and the carbon-chlorine bond, which can be susceptible to photolysis. While specific studies on the title compound are not abundant, the photochemical behavior of related compounds provides significant insights.

The photolysis of 4-chlorophenol (B41353), a structural component of the target molecule, has been shown to proceed via heterolytic C-Cl bond scission in aqueous or alcoholic solutions upon UV irradiation. researchgate.net This process can lead to the formation of phenoxyl radicals and other reactive intermediates. researchgate.net Similarly, derivatives of this compound are expected to undergo photochemical transformations. For instance, exposure of a 4-methoxyphenol (B1676288) derivative to air and light can lead to degradation, forming various products through a reactive ortho-quinone methide intermediate. mdpi.com

The photocatalytic degradation of related compounds like 4-chlorophenol has been extensively studied. mdpi.comnih.govrsc.orgresearchgate.netresearchgate.net These studies often employ semiconductor photocatalysts like TiO₂ which, upon UV irradiation, generate electron-hole pairs. nih.gov These charge carriers can then react with water and oxygen to produce reactive oxygen species (ROS) that degrade the organic molecule. mdpi.com The degradation pathway of 4-chlorophenol often involves hydroxylation to form intermediates like 4-chlorocatechol, hydroquinone, and benzoquinone, which are then further oxidized. researchgate.net

The presence of the methoxy (B1213986) group on one of the phenyl rings can also influence the photochemical behavior. In some cases, methoxy substituents can alter the photoprocesses by affecting excited-state intramolecular proton transfer (ESIPT). beilstein-journals.org

Oxidation and Reduction Pathways of the Compound

The phenolic hydroxyl group and the aromatic rings in this compound are the primary sites for oxidation and reduction reactions.

Oxidation:

Phenols are susceptible to oxidation, which can proceed through different mechanisms depending on the oxidant and reaction conditions. The oxidation of phenols can lead to the formation of phenoxyl radicals, which can then undergo further reactions like dimerization or oxidation to quinones. researchgate.netopenstax.org The electrochemical oxidation of chlorinated phenols has been shown to result in the formation of oligomeric films on the anode surface, a process often referred to as anode fouling. dss.go.th The oxidation potential of phenols is pH-dependent, with the phenolate (B1203915) anion being more easily oxidized than the neutral phenol. dss.go.th

The oxidation of 4-methoxyphenol, a related compound, to the corresponding p-benzoquinone can be achieved using various oxidizing agents. researchgate.net The reaction is believed to proceed via the formation of a phenoxyl radical intermediate. The oxidation of substituted phenols can also be mediated by metal complexes, such as cupric-superoxo complexes, through a hydrogen atom transfer (HAT) mechanism. nih.govacs.org

Reduction:

The reduction of the aromatic rings of this compound is generally difficult under standard conditions due to their inherent stability. libretexts.org However, the chloro-substituted ring can potentially undergo dechlorination under specific catalytic conditions. The catalytic reduction of nitroaromatics to aminoaromatics is a well-studied process that highlights the potential for reducing functional groups on the aromatic ring. For instance, the reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) is often used as a model reaction to test the efficacy of various catalysts, including metal nanoparticles. nih.govrsc.orgdntb.gov.uamdpi.com This suggests that if a nitro group were present on the structure of this compound, it could be selectively reduced.

The following table summarizes the key intermediates in the degradation of related phenolic compounds:

Precursor CompoundKey Degradation/Oxidation Intermediates
4-Chlorophenol4-Chlorocatechol, Hydroquinone, Benzoquinone, Maleic acid, Formic acid. researchgate.netsigmaaldrich.com
PhenolCatechol, Hydroquinone, 1,4-Benzoquinone. researchgate.netscispace.com
4-Methoxy-2-(3-phenyl-2-propynyl)phenol1-(2-hydroxy-5-methoxyphenyl)-3-phenylpropynone, 5-Methoxyaurone, 6-Methoxyflavone. mdpi.com

Stability and Degradation Mechanisms under Various Chemical Conditions

The stability of this compound is influenced by factors such as temperature, pH, and exposure to light and oxidizing agents. The ether linkage and the carbon-chlorine bond are the most likely points of degradation.

Aromatic ethers are generally stable compounds; however, their stability is influenced by the substituents on the aromatic ring. numberanalytics.com Electron-withdrawing groups, such as the chlorine atom in the target molecule, can decrease the stability of the ether linkage, making it more susceptible to cleavage under acidic conditions. numberanalytics.com

The thermal degradation of polymers containing phenolic structures has been studied. For instance, the thermal degradation of phenolic polymers can be affected by the presence of chlorine on the benzene (B151609) ring, which can reduce thermal stability by preventing crosslinking. dtic.mil The thermal degradation of epoxy resins based on bisphenol-A, which contains ether linkages, shows that the C-N and O-CH₂ bonds are the weakest points in the network, with dehydration being a major initial degradation reaction. cnrs.fr

The degradation of chlorophenols under various conditions has been extensively investigated. For example, the degradation of 4-chlorophenol in an upflow anaerobic sludge blanket (UASB) reactor occurs via dehalogenation. semopenalex.org The electrochemical degradation of chlorophenols can lead to the formation of various intermediates, including other chlorinated phenols and eventually aliphatic carboxylic acids. sigmaaldrich.comnih.gov The photocatalytic degradation of 4-chlorophenol in the presence of catalysts like TiO₂ is an effective method for its removal from water. nih.govrsc.orgresearchgate.netresearchgate.net

The following table outlines the stability of related compounds under different conditions:

Compound/ClassConditionObserved Effect
Chlorinated PhenolsElectrochemical OxidationAnode fouling due to oligomer formation. dss.go.th
4-ChlorophenolAnaerobic DigestionDehalogenation and ring cleavage. semopenalex.org
Aromatic EthersAcidic ConditionsCleavage of the ether linkage. numberanalytics.com
Phenolic PolymersThermal DegradationChlorine substitution can reduce thermal stability. dtic.mil
4-Methoxy-2-(3-phenyl-2-propynyl)phenolAir and LightDegradation to various products including aurone (B1235358) and flavone (B191248) derivatives. mdpi.com

Environmental Fate and Degradation Pathways of this compound

Conclusion and Future Research Directions

Synthesis of Current Understanding on 4-[(4-Chlorophenyl)methoxy]phenol

The chemical compound this compound, a diaryl ether derivative, represents an area of specific yet under-documented scientific interest. A comprehensive understanding of this compound is synthesized from established principles of organic chemistry and the known characteristics of its constituent functional groups. The primary and most logical synthetic route to this compound is the Williamson ether synthesis. wikipedia.orgbyjus.com This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. wikipedia.org In the context of this compound, this would typically involve the reaction of 4-chlorobenzyl halide with hydroquinone (B1673460) monomethyl ether (4-methoxyphenol) in the presence of a base. wikipedia.orgbyjus.com The base, such as sodium hydroxide (B78521) or potassium carbonate, is crucial for deprotonating the phenolic hydroxyl group of 4-methoxyphenol (B1676288), thereby forming a more potent nucleophile (the phenoxide ion) that can attack the electrophilic carbon of the 4-chlorobenzyl halide. byjus.comyoutube.com

The structural characteristics of this compound—a chlorinated aromatic ring linked via a methylene (B1212753) ether bridge to a phenolic moiety—suggest a range of physicochemical properties and potential reactivities. The presence of the chlorophenyl group is expected to impart a degree of lipophilicity to the molecule. The phenolic hydroxyl group, on the other hand, provides a site for hydrogen bonding and potential antioxidant activity, a known characteristic of many phenolic compounds. nih.govnih.govmdpi.com The ether linkage is generally stable, but can be cleaved under harsh acidic conditions.

While specific experimental data for this compound is not widely available in public literature, its properties can be inferred from related and well-characterized compounds. For instance, 4-methoxyphenol is a known antioxidant and is used as a polymerization inhibitor. chemicalbook.comchemicalbook.comsielc.com The introduction of the 4-chlorobenzyl group may modulate this antioxidant potential and introduce new biological activities. The study of related diaryl ethers has revealed a wide spectrum of biological activities, including antibacterial, antifungal, and antiviral properties, suggesting that this compound could also exhibit such effects. nih.govresearchgate.net

Unexplored Research Avenues and Methodological Advancements

The current scarcity of dedicated research on this compound presents a fertile ground for future scientific investigation. A primary and fundamental area for exploration is the thorough characterization of its physicochemical properties. This would include determining its melting point, boiling point, solubility in various solvents, and spectroscopic data (NMR, IR, MS) to create a comprehensive and verifiable profile of the compound.

Methodological advancements in organic synthesis could be applied to optimize the production of this compound. While the Williamson ether synthesis is a reliable method, exploring alternative, more sustainable synthetic strategies would be a valuable pursuit. wikipedia.orgmasterorganicchemistry.com This could involve the use of greener solvents, catalyst-free microwave-assisted synthesis, or flow chemistry approaches to improve yield, reduce reaction times, and minimize waste. nih.gov

A significant and largely unexplored avenue is the investigation of the biological activities of this compound. Drawing parallels from structurally similar compounds, several research directions can be envisioned:

Antimicrobial Activity: Given that many diaryl ethers and chlorinated phenols exhibit antimicrobial properties, screening this compound against a panel of pathogenic bacteria and fungi is a logical next step. researchgate.net

Antioxidant Potential: The phenolic moiety suggests inherent antioxidant capabilities. mdpi.com Detailed studies to quantify its radical scavenging activity and compare it with known antioxidants would be insightful. mdpi.com

Enzyme Inhibition: Many small molecules with similar structural motifs act as enzyme inhibitors. Investigating the effect of this compound on various enzymes, such as those involved in inflammatory pathways or microbial metabolism, could reveal potential therapeutic applications.

Agrochemical Potential: The presence of a chlorinated aromatic ring, a common feature in many pesticides and herbicides, suggests that this compound could be explored for its potential use in agriculture.

Potential for Further Academic Inquiry and Interdisciplinary Research

The study of this compound offers numerous opportunities for interdisciplinary research, bridging organic chemistry with biology, medicine, and materials science.

Medicinal Chemistry: Should initial biological screenings show promise, medicinal chemists could embark on structure-activity relationship (SAR) studies. This would involve synthesizing a library of analogues with variations in the substitution pattern on both aromatic rings to optimize biological activity and pharmacokinetic properties. For example, the position and nature of the halogen on the chlorophenyl ring could be altered, or different substituents could be introduced on the phenolic ring.

Computational Chemistry: Molecular modeling and computational studies could be employed to predict the binding affinity of this compound with specific biological targets, such as enzymes or receptors. This in-silico approach can help to prioritize experimental studies and provide insights into the mechanism of action at a molecular level.

Materials Science: The potential for this compound to act as a monomer or a building block for novel polymers could be explored. The presence of the reactive phenolic hydroxyl group allows for further chemical modifications, potentially leading to the development of new materials with tailored properties, such as thermal stability, flame retardancy, or specific optical properties.

Environmental Science: As with any synthetic compound, an assessment of its environmental fate and potential toxicity is crucial. This would involve studies on its biodegradability, potential for bioaccumulation, and ecotoxicological effects, representing a vital area for interdisciplinary collaboration between chemists and environmental scientists.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.